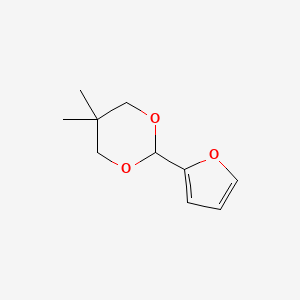
2-(Furan-2-yl)-5,5-dimethyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Furan-2-yl)-5,5-dimethyl-1,3-dioxane: is an organic compound that belongs to the class of heterocyclic compounds. It features a furan ring fused with a dioxane ring, making it a unique structure with potential applications in various fields. The furan ring is known for its aromatic properties, while the dioxane ring provides stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-5,5-dimethyl-1,3-dioxane typically involves the reaction of furan derivatives with dioxane derivatives under specific conditions. One common method includes the use of acid catalysts to facilitate the cyclization process. For example, the reaction between 2-furancarboxaldehyde and 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, green chemistry approaches, such as the use of renewable feedstocks and environmentally friendly solvents, are being explored to make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
2-(Furan-2-yl)-5,5-dimethyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce tetrahydrofuran derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
2-(Furan-2-yl)-5,5-dimethyl-1,3-dioxane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is being conducted on its potential use as a pharmaceutical intermediate and its biological activity against various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Furan-2-yl)-5,5-dimethyl-1,3-dioxane involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the dioxane ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethylfuran: A furan derivative with similar aromatic properties but lacking the dioxane ring.
2,5-Furandicarboxylic Acid: Another furan derivative with carboxylic acid groups, used in the production of biodegradable plastics.
Tetrahydrofuran: A fully saturated furan derivative used as a solvent and in polymer production.
Uniqueness
2-(Furan-2-yl)-5,5-dimethyl-1,3-dioxane is unique due to its combination of a furan ring and a dioxane ring. This dual-ring structure provides a balance of aromaticity and stability, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in research and industry .
Propiedades
Número CAS |
709-10-4 |
|---|---|
Fórmula molecular |
C10H14O3 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
2-(furan-2-yl)-5,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C10H14O3/c1-10(2)6-12-9(13-7-10)8-4-3-5-11-8/h3-5,9H,6-7H2,1-2H3 |
Clave InChI |
HGOJOZRVGRMENA-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(OC1)C2=CC=CO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


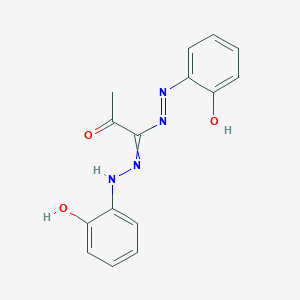
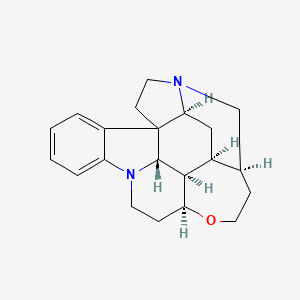
![[1-(Dibutylamino)-1-oxopropan-2-yl] acetate](/img/structure/B14743777.png)
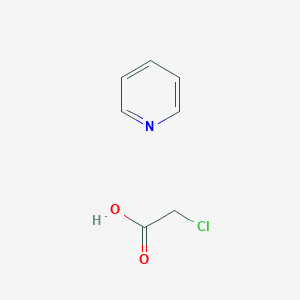
![1H-Pyrrolo[1,2-a]imidazole](/img/structure/B14743785.png)
![7,8,9-Trioxabicyclo[4.2.1]nonane](/img/structure/B14743790.png)
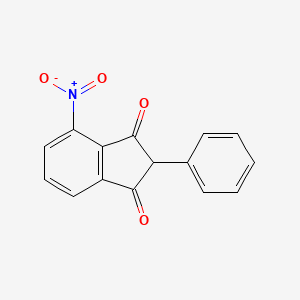
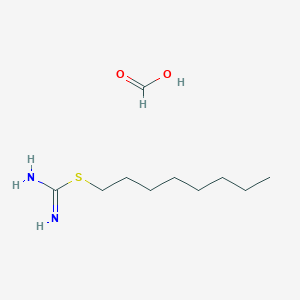
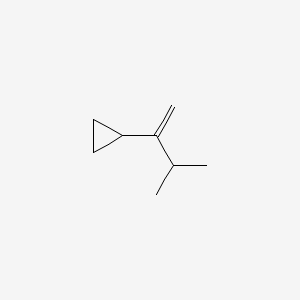
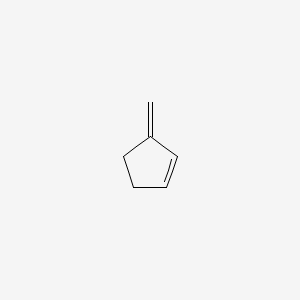
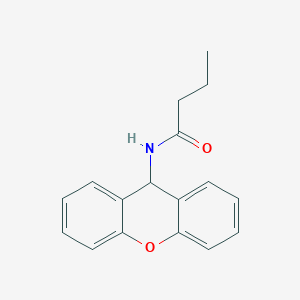


![(2-Chlorophenyl)[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14743831.png)
